molecular formula C9H11N3S B2767782 3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 955584-79-9

3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No. B2767782
CAS RN: 955584-79-9
M. Wt: 193.27
InChI Key: RTWOAIQGFKQEFY-UHFFFAOYSA-N
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Description

“3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine” is a complex organic compound that contains several functional groups. It includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a thiophene ring, which is a sulfur-containing heterocycle, and an amine group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiophene rings, and the introduction of the ethyl and amine groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole and thiophene rings would likely contribute to the compound’s aromaticity, while the ethyl and amine groups could affect its polarity and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The presence of the pyrazole and thiophene rings could make it susceptible to reactions typical of aromatic compounds, while the amine group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the sulfur atom in the thiophene ring could affect its reactivity and the presence of the amine group could affect its solubility .

Scientific Research Applications

Heterocyclic Synthesis

The synthesis of heterocyclic compounds utilizing structural analogs of 3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine has been a focus of several studies. For instance, research demonstrates the preparation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives through the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates with active methylene reagents, showcasing the versatility of these compounds in synthesizing diverse heterocycles (Mohareb et al., 2004). Similarly, the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents indicate the potential therapeutic applications of these compounds (Gomha et al., 2016).

Biological Activities

Several studies have focused on the synthesis of structural analogs of this compound for evaluating their biological activities. One study synthesized 4-(het)aryl-4,7-dihydroazolopyrimidines and evaluated their tuberculostatic activity, finding promising antituberculous agents (Titova et al., 2019). Another research synthesized new bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating significant anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016). These findings highlight the potential of these compounds in developing new therapeutic agents.

Structural and Quantum Analysis

Research on the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including derivatives structurally related to this compound, provides insights into the stabilizing interactions within these molecules. Quantum theory of atoms-in-molecules (QTAIM) approach and Hirshfeld surface analysis have been used to characterize intra- and intermolecular interactions, underscoring the importance of noncovalent interactions in the stability and reactivity of these compounds (El-Emam et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it is used. For example, many compounds containing a pyrazole ring have been found to have biological activity, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, due to the biological activity of many compounds containing a pyrazole ring . Additionally, its synthesis could be optimized to improve yield and reduce costs .

properties

IUPAC Name

5-ethyl-4-thiophen-2-yl-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-2-6-8(9(10)12-11-6)7-4-3-5-13-7/h3-5H,2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWOAIQGFKQEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

955584-79-9
Record name 3-ethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
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